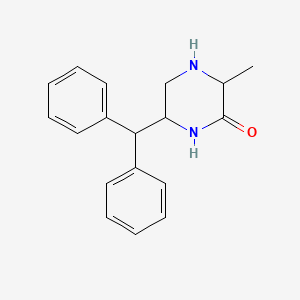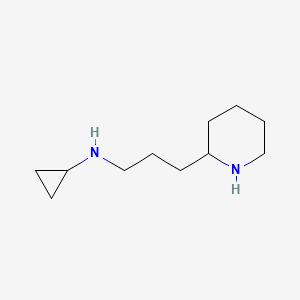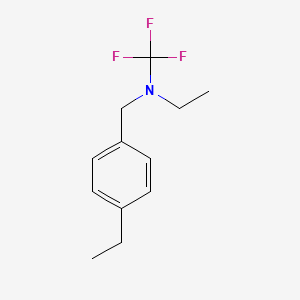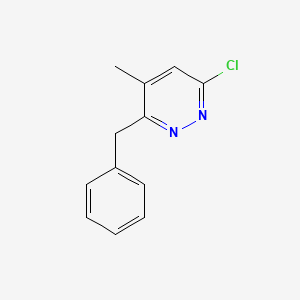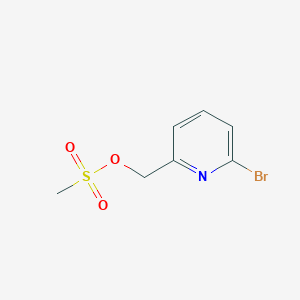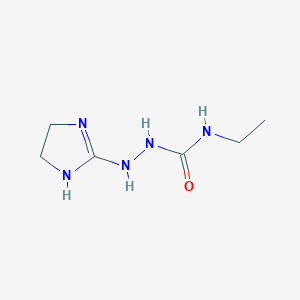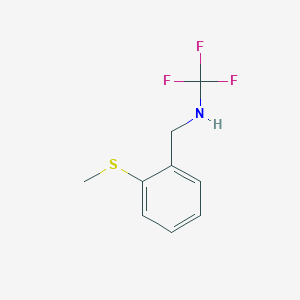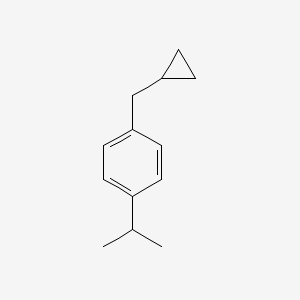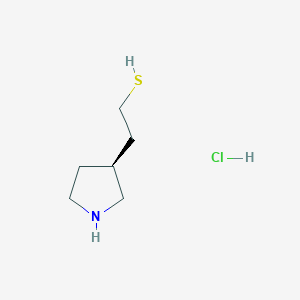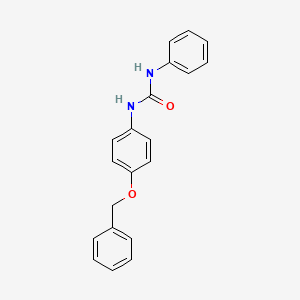![molecular formula C7H5N5 B13960846 4H-Pyrazolo[4,5,1-de]pteridine CAS No. 871117-98-5](/img/structure/B13960846.png)
4H-Pyrazolo[4,5,1-de]pteridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazolo[4,5,1-de]pteridine is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pteridine ring
準備方法
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[4,5,1-de]pteridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-aminopyrazole with a dicarbonyl compound can lead to the formation of the pyrazolopyridine core . The reaction typically requires acidic conditions and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 1H-Pyrazolo[4,5,1-de]pteridine often involves optimizing the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and scalable production.
化学反応の分析
Types of Reactions: 1H-Pyrazolo[4,5,1-de]pteridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazole or pteridine rings, often using reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pteridine rings.
科学的研究の応用
1H-Pyrazolo[4,5,1-de]pteridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 1H-Pyrazolo[4,5,1-de]pteridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with nucleic acids, affecting gene expression and cellular processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1H-Pyrazolo[4,5,1-de]pteridine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family, known for its biological activity and synthetic versatility.
1H-Pyrazolo[4,3-c]pyridine: Similar in structure but with different fusion patterns, leading to distinct chemical properties and applications.
Uniqueness: 1H-Pyrazolo[4,5,1-de]pteridine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in medicinal chemistry and materials science.
特性
CAS番号 |
871117-98-5 |
|---|---|
分子式 |
C7H5N5 |
分子量 |
159.15 g/mol |
IUPAC名 |
1,2,5,7,9-pentazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8,10-pentaene |
InChI |
InChI=1S/C7H5N5/c1-2-12-6-5(3-11-12)9-4-10-7(6)8-1/h1-4H,(H,8,9,10) |
InChIキー |
IDXDPWWIBCFXMR-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C3=C(C=N2)NC=NC3=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


